

An In-depth Technical Guide to Methyl 4-acetamido-5-bromo-2-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Cat. No.: B194757

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This guide provides comprehensive technical information on **Methyl 4-acetamido-5-bromo-2-methoxybenzoate**, a key intermediate in pharmaceutical synthesis and a valuable building block for chemical research.[1] It is recognized as an impurity of the antiemetic drug Bromopride.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

The fundamental molecular properties of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₂ BrNO ₄ [4][5]
Molecular Weight	302.12 g/mol [4][5][6]
CAS Number	4093-34-9[4][5][6]
Appearance	Off-White to Light Beige Solid[5]
Melting Point	174 °C[4]
Boiling Point	449.7 °C at 760 mmHg (Predicted)[4][5]
Solubility	Slightly soluble in Chloroform and Methanol[5]

Synthesis and Experimental Protocols

The synthesis of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** typically involves the bromination of its precursor, Methyl 4-acetamido-2-methoxybenzoate. Various methods can be employed, with the choice of brominating agent and solvent system being critical to yield and purity.

Protocol 1: Bromination using Bromine in Acetic Acid

This is a common and scalable method for the regioselective bromination of activated aromatic rings.

Materials:

- Methyl 4-acetamido-2-methoxybenzoate
- Glacial Acetic Acid
- Bromine (Br₂)
- Sodium thiosulfate solution
- Ice bath
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- Dissolve Methyl 4-acetamido-2-methoxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

- After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
- Quench any excess bromine by adding a sodium thiosulfate solution until the orange color disappears.
- Collect the solid product by vacuum filtration and wash it thoroughly with water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **Methyl 4-acetamido-5-bromo-2-methoxybenzoate**.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF

This method offers an alternative to using elemental bromine, which can be advantageous for handling and safety.

Materials:

- Methyl 4-acetamido-2-methoxybenzoate
- N,N-Dimethylformamide (DMF)
- N-Bromosuccinimide (NBS)
- Water
- Magnetic stirrer and stir bar
- Standard laboratory glassware

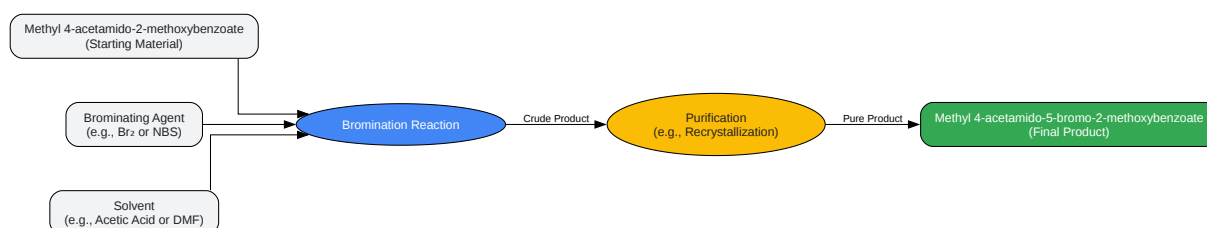
Procedure:

- Dissolve Methyl 4-acetamido-2-methoxybenzoate in DMF in a round-bottom flask.

- Add N-Bromosuccinimide to the solution in one portion.
- Heat the reaction mixture to a specified temperature (e.g., 50 °C) and stir for the required duration, monitoring by TLC.[7]
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water to precipitate the product.
- Collect the solid by vacuum filtration, wash with water, and dry.
- Further purification can be achieved by recrystallization.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** from its precursor.



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